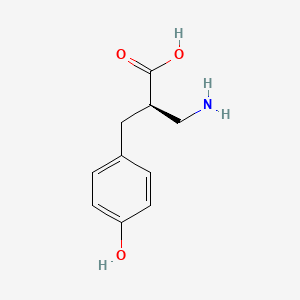
(R)-3-Amino-2-(4-hydroxybenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Amino-2-(4-hydroxybenzyl)propanoic acid is an organic compound that features both an amino group and a hydroxybenzyl group attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and an appropriate amino acid derivative.
Mannich Reaction: The Mannich reaction is employed to introduce the amino group.
Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and obtain the desired ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid can undergo oxidation reactions, particularly at the hydroxybenzyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various amino alcohols.
Chemistry:
Synthesis of Complex Molecules: ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound can be used to study enzyme inhibition, particularly enzymes involved in amino acid metabolism.
Medicine:
Drug Development: Due to its structural features, ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid is a potential candidate for the development of new pharmaceuticals targeting various diseases.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets. The amino and hydroxy groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
3-(4-Hydroxyphenyl)propionic acid: This compound shares the hydroxybenzyl group but lacks the amino group, leading to different chemical properties and applications.
3-((4-Hydroxyphenyl)amino)propanoic acid: This derivative has an amino group attached to the hydroxybenzyl moiety, making it structurally similar but with distinct reactivity and applications.
Uniqueness: ®-3-Amino-2-(4-hydroxybenzyl)propanoic acid is unique due to the presence of both an amino group and a hydroxybenzyl group on the same propanoic acid backbone. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
(2R)-2-(aminomethyl)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14)/t8-/m1/s1 |
InChI 键 |
UBDBJOYVCUYTIQ-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@H](CN)C(=O)O)O |
规范 SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)
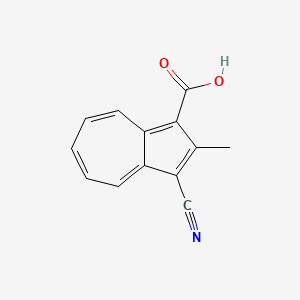
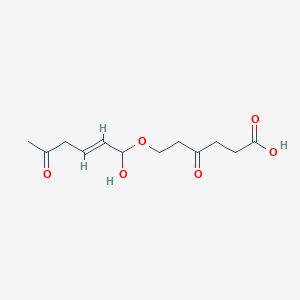

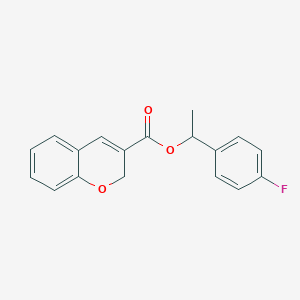
![N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B12947059.png)
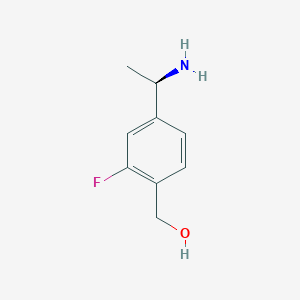
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)
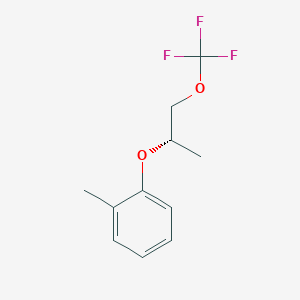
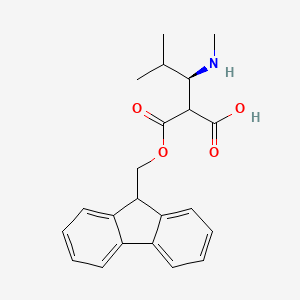


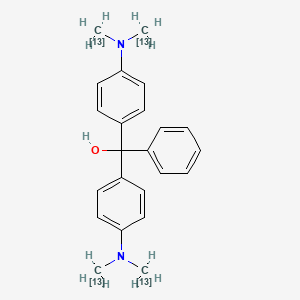
propanoic acid](/img/structure/B12947126.png)
